molecular formula C15H13N3O3 B2921880 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide CAS No. 446278-71-3

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide

Cat. No.: B2921880
CAS No.: 446278-71-3
M. Wt: 283.287
InChI Key: FWWUDDRHBOWIOD-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide is an intriguing compound in the world of organic chemistry It consists of a dioxo-benzoisoquinolin ring fused to a propanehydrazide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide typically involves multi-step organic synthesis techniques. The starting materials often include isoquinoline derivatives, subjected to oxidation, followed by amide formation and hydrazide conversion.

Industrial Production Methods

On an industrial scale, streamlined processes optimize yield and efficiency. Typically, these methods involve high-purity reagents, controlled reaction environments, and large-scale reactors. Continuous flow synthesis might be employed to maintain consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide can undergo various types of reactions including:

  • Oxidation: : where it might be further oxidized under strong conditions.

  • Reduction: : involving hydride donors like lithium aluminum hydride.

  • Substitution: : particularly at the hydrazide group.

Common Reagents and Conditions

  • Oxidation: : KMnO4, CrO3 in acidic conditions.

  • Reduction: : LiAlH4, NaBH4.

  • Substitution: : Nucleophilic reagents like alkyl halides, under mild to moderate temperatures.

Major Products

  • Oxidation: : Could lead to the formation of quinoline derivatives.

  • Reduction: : Typically results in amine derivatives.

  • Substitution: : Results in substituted hydrazides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, it is used as a precursor for synthesizing complex organic compounds and materials science applications due to its unique structure.

Biology

Its potential interactions with biomolecules make it a candidate for biological research, particularly in the study of enzyme inhibition or as a fluorescent probe.

Medicine

There is ongoing research into its potential use in drug development, particularly in oncology and infectious diseases, owing to its bioactive properties.

Industry

In industry, it might be employed in the synthesis of polymers, dyes, and as an intermediate in the manufacture of other chemicals.

Mechanism of Action

The precise mechanism of action for 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide is an area of active research. Generally, its effects can be attributed to interactions with nucleophilic centers in biological molecules, potentially disrupting normal cellular functions or inhibiting enzymes through the hydrazide functionality.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide

  • 1,3-dioxo-1H-benzo[de]isoquinolin-2-yl hydrazide

  • Benzoisoquinolinone derivatives

Uniqueness

The primary distinction of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide lies in its hydrazide moiety. This group confers unique reactivity and biological interactions not typically observed in its amide or hydrazine analogs.

Highlighting Uniqueness

Compared to its analogs, it exhibits more pronounced activity in forming stable complexes with metal ions and more potent biological activity, which makes it a compound of high interest in both academic and industrial research.

Properties

IUPAC Name

3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c16-17-12(19)7-8-18-14(20)10-5-1-3-9-4-2-6-11(13(9)10)15(18)21/h1-6H,7-8,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWUDDRHBOWIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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